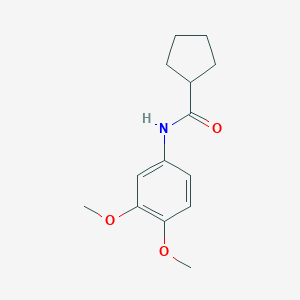
N-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, commonly referred to as DPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPCA belongs to the class of compounds known as phenylcyclohexylamines, which are structurally similar to the dissociative anesthetic drug, ketamine. However, DPCA does not possess the same psychoactive properties as ketamine and has been shown to have unique pharmacological effects.
作用機序
The exact mechanism of action of DPCA is not fully understood, but it is believed to act on the glutamatergic system in the brain. DPCA has been shown to enhance the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
DPCA has been shown to have a range of biochemical and physiological effects. In addition to its antidepressant effects, DPCA has been shown to have analgesic properties and may be useful in the treatment of chronic pain. DPCA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
One advantage of using DPCA in laboratory experiments is its unique pharmacological profile. DPCA has been shown to have rapid-acting antidepressant effects, which may be useful in the development of new antidepressant medications. However, one limitation of using DPCA in laboratory experiments is its complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are numerous future directions for research on DPCA. One area of interest is the development of new antidepressant medications based on the pharmacological profile of DPCA. Additionally, researchers may explore the use of DPCA in the treatment of other psychiatric and neurological disorders, such as anxiety and schizophrenia. Further research is also needed to fully understand the mechanism of action of DPCA and its effects on the glutamatergic system.
合成法
DPCA can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzylamine with cyclopentanone followed by acylation with a suitable carboxylic acid. Another method involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopentanone in the presence of a reducing agent. The synthesis of DPCA is a complex process that requires careful attention to detail to ensure purity and yield.
科学的研究の応用
DPCA has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One area of research that has gained significant attention is the use of DPCA as an antidepressant. Studies have shown that DPCA has rapid-acting antidepressant effects in animal models and may have fewer side effects than traditional antidepressants.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H19NO3/c1-17-12-8-7-11(9-13(12)18-2)15-14(16)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
QJSUBUQOCGGZNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)